N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

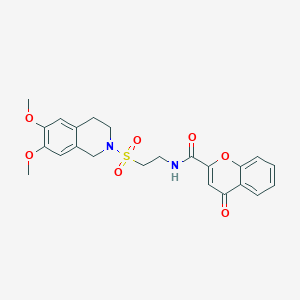

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a hybrid molecule combining a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold with a chromene carboxamide moiety via a sulfonylethyl linker. The sulfonyl group improves solubility and metabolic stability compared to non-sulfonylated analogs. Synthetic routes for related compounds involve coupling diazonium salts or sulfonylation reactions, as seen in and .

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O7S/c1-30-20-11-15-7-9-25(14-16(15)12-21(20)31-2)33(28,29)10-8-24-23(27)22-13-18(26)17-5-3-4-6-19(17)32-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDLDDTWQXUOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline from 3,4-dimethoxyphenylacetonitrile through a Pomeranz-Fritsch reaction . This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group . The final step involves coupling this intermediate with 4-oxo-4H-chromene-2-carboxylic acid under amide bond formation conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The chromene core can be oxidized to form quinone derivatives under oxidative conditions.

Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted sulfonyl compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a combination of chromene and isoquinoline structures, which are known for their diverse biological properties. The synthesis typically involves multiple steps, including the formation of carboxamides and the introduction of sulfonyl groups. Key reagents include acid chlorides and sulfonyl chlorides, with reaction conditions carefully optimized to ensure high yield and purity.

Synthesis Steps:

- Formation of Isoquinoline Derivative : Starting from 6,7-dimethoxy-3,4-dihydroisoquinoline.

- Sulfonation : Introduction of the sulfonyl group using appropriate sulfonyl chlorides.

- Amide Formation : Coupling with carboxylic acids or derivatives to form the final carboxamide structure.

Biological Mechanisms

The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase and cyclooxygenase (COX), which are crucial in neurodegenerative diseases and inflammation respectively .

- DNA Interaction : Isoquinoline derivatives often exhibit the ability to intercalate into DNA, potentially leading to anticancer effects by inhibiting topoisomerases.

Anticancer Activity

Research indicates that compounds related to this structure can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives with isoquinoline moieties can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Neurological Disorders

The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating Alzheimer's disease and other cognitive disorders. Enhanced cholinergic function through such inhibitors is a well-established therapeutic strategy .

Anti-inflammatory Properties

As a COX inhibitor, this compound may be effective in reducing inflammation and associated pain. The modulation of inflammatory pathways makes it a candidate for further development in pain management therapies .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of this compound was tested against human breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation with an IC50 value indicating potent activity at low concentrations.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer’s disease. The study reported improved cognitive function in treated animals compared to controls, suggesting that the compound may enhance synaptic plasticity through cholinergic modulation.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events. The sulfonyl group can also interact with nucleophilic residues in proteins, leading to covalent modification and inhibition.

Comparison with Similar Compounds

6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e, )

- Structure: Shares the 6,7-dimethoxy-dihydroisoquinoline core but replaces the sulfonylethyl-chromene carboxamide with a methylsulfonyl group.

- However, the absence of the chromene moiety limits π-π interactions.

- Synthesis: Prepared via sulfonylation of the dihydroisoquinoline amine, a simpler procedure than the multi-step coupling required for the target compound .

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a, )

- Structure: Features a sulfamoylphenyl group and cyanoacetamide, differing from the target’s dihydroisoquinoline and chromene units.

- Properties: The hydrazinylidene-cyano group enhances electrophilicity, which may improve covalent binding to targets like enzymes. However, this reactivity could also increase off-target effects compared to the non-covalent interactions of the chromene carboxamide .

Substituent Effects on Bioactivity

- Chromene vs. Cyano Groups: The target’s chromene carboxamide (C=O at ~1660–1700 cm⁻¹, IR) offers hydrogen-bonding capability, while 13a’s cyano group (C≡N at ~2214 cm⁻¹) provides electrophilic reactivity .

- Sulfonylethyl vs. Methylsulfonyl : The ethyl linker in the target compound may improve conformational flexibility for target binding compared to the rigid methylsulfonyl group in 6e .

Research Findings and Implications

- Pharmacological Potential: The dihydroisoquinoline-chromene hybrid structure may synergize neurological activity (dihydroisoquinoline) with anti-inflammatory or anticancer effects (chromene), though specific data are absent in the provided evidence.

- Metabolic Stability: Sulfonyl groups in the target and 6e likely enhance resistance to cytochrome P450 degradation compared to non-sulfonylated analogs like 6f (carboxamide derivative) .

- Limitations : The target’s larger molecular weight (~500–550 g/mol) may reduce oral bioavailability compared to smaller analogs like 13a (357 g/mol) .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₃₈H₃₈N₄O₆

- Molecular Weight : 646.75 g/mol

- CAS Number : 206873-63-4

- IUPAC Name : N-(2-((4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)-4,5-dimethoxyphenyl)quinoline-3-carboxamide

The structural features include a chromene moiety and a sulfonamide group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that related benzamide derivatives can effectively inhibit RET kinase activity, which is associated with various cancers .

Antimicrobial Activity

Several studies have reported antimicrobial properties for compounds within the same chemical class. The antibacterial activity is often attributed to the presence of the isoquinoline and chromene moieties:

| Compound Type | Activity | Reference |

|---|---|---|

| Benzamide Derivatives | Moderate to high antibacterial activity | |

| Isoquinoline Derivatives | Effective against Gram-positive bacteria |

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects, particularly through orexin receptor antagonism. This mechanism is linked to sleep regulation and appetite control. Such properties make it a candidate for research into treatments for sleep disorders and metabolic syndromes.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Inhibitors of COX enzymes are critical in managing inflammation-related conditions. Preliminary data suggest that derivatives of this compound may exhibit moderate inhibition of COX-II activity, which is significant in inflammatory responses .

Case Studies and Research Findings

- Study on RET Kinase Inhibition :

- Antimicrobial Evaluation :

-

Neuropharmacological Assessment :

- Research focused on orexin receptor antagonists revealed that modifications to isoquinoline structures could enhance their efficacy in modulating sleep patterns and energy metabolism.

Q & A

Q. What are the key synthetic routes for preparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The synthesis involves three primary steps:

Cyclization of precursors to form the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety using reagents like POCl₃ or polyphosphoric acid.

Sulfonylation of the dihydroisoquinoline with a sulfonyl chloride derivative (e.g., chlorosulfonic acid) to introduce the sulfonyl group.

Amide coupling between the sulfonated intermediate and 4-oxo-4H-chromene-2-carboxylic acid using coupling agents like EDCl/HOBt or DCC.

Purity optimization typically requires column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic signals for methoxy groups (δ ~3.8 ppm) and chromene carbonyl (δ ~170 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 95% acetonitrile/water mobile phase) assess purity (≥95% target).

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 487.15 g/mol).

Combined, these techniques ensure structural fidelity and batch consistency .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Use co-solvents like DMSO (≤0.1% v/v) for initial stock solutions, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. Sonication (30 min, 40°C) or micellar encapsulation (e.g., with Tween-80) improves aqueous dispersion. Dynamic Light Scattering (DLS) monitors particle size to prevent aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodological Answer : Compare the compound to analogs with systematic modifications (e.g., Table 1). Key parameters:

| Analog | Structural Variation | Tested Activity | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinolin | Base scaffold | Neuroprotection (IC₅₀ = 12 μM in PC12 cells) | |

| 7-Hydroxychromenone | Chromene backbone | Antioxidant (EC₅₀ = 8 μM in DPPH assay) | |

| Assays: Enzyme inhibition (e.g., kinase profiling), cytotoxicity (MTT assay), and molecular docking (AutoDock Vina) to map binding interactions . |

Q. How should contradictory data between in silico predictions and in vitro results be resolved?

- Methodological Answer :

- Re-evaluate docking parameters : Adjust protonation states (e.g., using ChemAxon) and solvation models (implicit vs. explicit).

- Validate binding via Surface Plasmon Resonance (SPR) : Measure kinetic constants (kₐ, kₑ) for target proteins.

- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What computational strategies optimize binding affinity for target receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability.

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methoxy → ethoxy).

- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO) to predict activity cliffs .

Q. How can reaction yields be improved during sulfonylation?

- Methodological Answer :

- Optimize stoichiometry : Use 1.2 equivalents of sulfonyl chloride to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane (DCM) with 4Å molecular sieves reduces hydrolysis.

- Catalysis : Add DMAP (5 mol%) to accelerate sulfonate intermediate formation. Monitor via TLC (Rf = 0.6 in ethyl acetate/hexane 1:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.